molecular formula C20H15ClINO2 B5163251 N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide

N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide

Cat. No.: B5163251
M. Wt: 463.7 g/mol
InChI Key: ZWNDXJSWZLUKFS-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and iodo substituent on the phenyl ring, along with a phenylmethoxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-iodoaniline and 3-phenylmethoxybenzoic acid.

    Amidation Reaction: The key step involves the formation of the amide bond between the amine group of 2-chloro-4-iodoaniline and the carboxylic acid group of 3-phenylmethoxybenzoic acid. This reaction is usually carried out in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions like Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the phenyl ring, while coupling reactions can form biaryl compounds.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-iodophenyl)acetamide
  • N-(2-chloro-4-iodophenyl)-4-methoxybenzamide
  • N-(2-chloro-4-iodophenyl)-2-methylpropanamide

Uniqueness

N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide is unique due to its specific substitution pattern and the presence of the phenylmethoxy group

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClINO2/c21-18-12-16(22)9-10-19(18)23-20(24)15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNDXJSWZLUKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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